molecular formula C19H19NO3 B1220677 7-Methoxyheptaphylline CAS No. 119736-84-4

7-Methoxyheptaphylline

Cat. No. B1220677
M. Wt: 309.4 g/mol
InChI Key: RJWKVZMWLOWCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyheptaphylline (7-MH) is a carbazole alkaloid extracted from Clausena harmandiana, a medicinal plant traditionally used to treat headaches and stomachaches . It has been studied for its potential neuroprotective effects and anticancer activity .


Chemical Reactions Analysis

7-MH has been found to interact with various biological targets. For instance, it has been shown to enhance the expression of death receptor 5 (DR5) mRNA, a TRAIL receptor, via the c-Jun N-terminal kinase (JNK) pathway . This suggests that 7-MH may play a role in apoptosis, particularly in the context of cancer treatment .

properties

CAS RN

119736-84-4

Product Name

7-Methoxyheptaphylline

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-hydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C19H19NO3/c1-11(2)4-6-15-18-16(8-12(10-21)19(15)22)14-7-5-13(23-3)9-17(14)20-18/h4-5,7-10,20,22H,6H2,1-3H3

InChI Key

RJWKVZMWLOWCMX-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)OC)C=O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)OC)C=O)O)C

Other CAS RN

119736-84-4

synonyms

7-methoxyheptaphylline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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